molecular formula C8H14 B1329803 4-Ethylcyclohexene CAS No. 3742-42-5

4-Ethylcyclohexene

Cat. No.: B1329803
CAS No.: 3742-42-5
M. Wt: 110.2 g/mol
InChI Key: CFOHRCNONSEVOJ-UHFFFAOYSA-N
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Description

4-Ethylcyclohexene is an organic compound with the molecular formula C8H14. It is a derivative of cyclohexene, where an ethyl group is substituted at the fourth position of the cyclohexene ring. This compound is a colorless liquid with a density of 0.776 g/mL and a boiling point of 131°C . It is soluble in organic solvents such as ethers and alcohols .

Preparation Methods

4-Ethylcyclohexene can be synthesized through various methods. One common synthetic route involves the allylation reaction, where cyclohexene reacts with ethylene . This reaction can be catalyzed by homogeneous catalysts such as ruthenium, which facilitates both the ring-opening and addition reactions . Industrial production methods often employ similar catalytic processes to achieve high yields and selectivity.

Chemical Reactions Analysis

4-Ethylcyclohexene undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, ozone.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Halogenating agents: Bromine, chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethylcyclohexene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-ethylcyclohexene exerts its effects is primarily through its chemical reactivity. The ethyl group on the cyclohexene ring influences the compound’s reactivity, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or substitution.

Comparison with Similar Compounds

4-Ethylcyclohexene can be compared with other cyclohexene derivatives, such as:

    Cyclohexene: The parent compound without any substituents.

    4-Methylcyclohexene: Similar structure but with a methyl group instead of an ethyl group.

    4-Propylcyclohexene: Contains a propyl group at the fourth position.

The uniqueness of this compound lies in its specific reactivity due to the ethyl group, which can influence the outcome of chemical reactions differently compared to its methyl or propyl counterparts .

Properties

IUPAC Name

4-ethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOHRCNONSEVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958511
Record name 4-Ethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3742-42-5
Record name 4-Ethylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003742425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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